molecular formula C12H24ClNO4 B613122 (R)-Di-tert-butyl 2-aminosuccinate hydrochloride CAS No. 135904-71-1

(R)-Di-tert-butyl 2-aminosuccinate hydrochloride

Cat. No.: B613122
CAS No.: 135904-71-1
M. Wt: 245,32*36,45 g/mole
InChI Key: GVLZIMQSYQDAHB-DDWIOCJRSA-N
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Description

®-Di-tert-butyl 2-aminosuccinate hydrochloride is a chemical compound with significant importance in various fields of scientific research. It is a derivative of succinic acid, where the amino group is attached to the second carbon atom in the R-configuration. The compound is often used in organic synthesis and has applications in medicinal chemistry due to its unique structural properties.

Scientific Research Applications

®-Di-tert-butyl 2-aminosuccinate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.

    Industry: The compound is used in the production of specialty chemicals and as a building block for various industrial processes.

Safety and Hazards

The safety information for “®-Diethyl 2-aminosuccinate hydrochloride” indicates that it has a GHS07 signal word of “Warning”. Its precautionary statements include P261, P305, P338, and P351 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-Di-tert-butyl 2-aminosuccinate hydrochloride typically involves the esterification of succinic acid followed by the introduction of the amino group. One common method includes the reaction of di-tert-butyl succinate with ammonia or an amine under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.

Industrial Production Methods: In an industrial setting, the production of ®-Di-tert-butyl 2-aminosuccinate hydrochloride involves large-scale esterification and amination processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: ®-Di-tert-butyl 2-aminosuccinate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form primary amines or other reduced derivatives.

    Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Acidic or basic catalysts are employed to facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce primary amines.

Mechanism of Action

The mechanism of action of ®-Di-tert-butyl 2-aminosuccinate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The compound may also participate in nucleophilic substitution reactions, altering the structure and function of target molecules. The pathways involved include enzyme inhibition or activation, depending on the specific application.

Comparison with Similar Compounds

  • ®-Diethyl 2-aminosuccinate hydrochloride
  • ®-Dimethyl 2-aminosuccinate hydrochloride
  • ®-2-aminobutanedioate hydrochloride

Comparison: ®-Di-tert-butyl 2-aminosuccinate hydrochloride is unique due to the presence of tert-butyl groups, which provide steric hindrance and influence the compound’s reactivity. Compared to its diethyl and dimethyl counterparts, the tert-butyl derivative exhibits different solubility and stability profiles, making it suitable for specific applications where these properties are advantageous.

Properties

IUPAC Name

ditert-butyl (2R)-2-aminobutanedioate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4.ClH/c1-11(2,3)16-9(14)7-8(13)10(15)17-12(4,5)6;/h8H,7,13H2,1-6H3;1H/t8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVLZIMQSYQDAHB-DDWIOCJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)OC(C)(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@H](C(=O)OC(C)(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60692804
Record name Di-tert-butyl D-aspartate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135904-71-1
Record name Di-tert-butyl D-aspartate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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